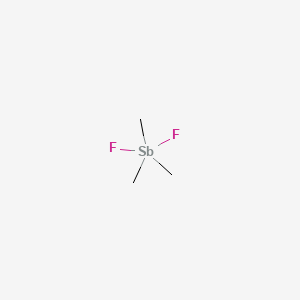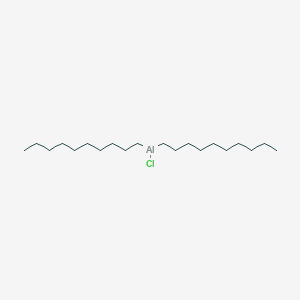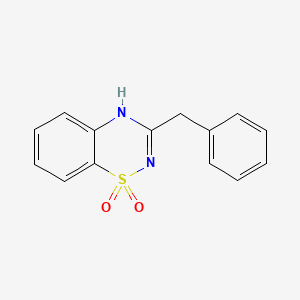
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one is an organic compound known for its antioxidant properties. It is widely used in various industries, including pharmaceuticals, cosmetics, and food preservation, due to its ability to inhibit oxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one typically involves the reaction of 2,6-di-tert-butylphenol with acetyl chloride in the presence of a catalyst such as trifluoroacetic anhydride . The reaction is carried out at room temperature, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinones and phenolic dimers.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.
Industry: Employed as a stabilizer in the production of plastics and rubber.
Mechanism of Action
The antioxidant activity of 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This prevents the initiation and propagation of oxidative chain reactions. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cellular components from oxidative damage .
Comparison with Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- 3,5-Di-tert-butyl-4-hydroxyacetophenone
Comparison: 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one is unique due to its specific structure, which provides enhanced stability and antioxidant properties compared to similar compounds. Its tert-butyl groups offer steric hindrance, making it more resistant to degradation and more effective as an antioxidant .
Properties
CAS No. |
14035-36-0 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C18H28O2/c1-11(2)15(19)12-9-13(17(3,4)5)16(20)14(10-12)18(6,7)8/h9-11,20H,1-8H3 |
InChI Key |
JIYZTMSNFPZJGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


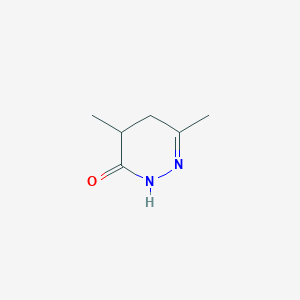
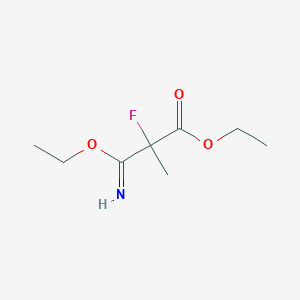
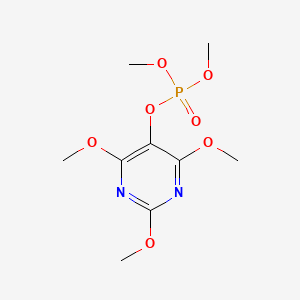
![3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene](/img/structure/B14715021.png)
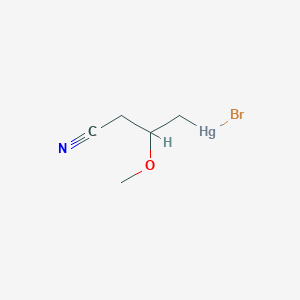
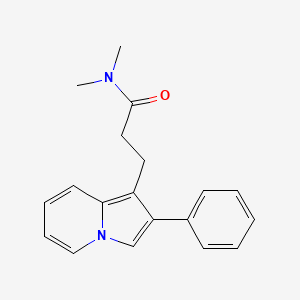
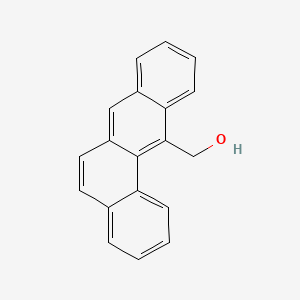
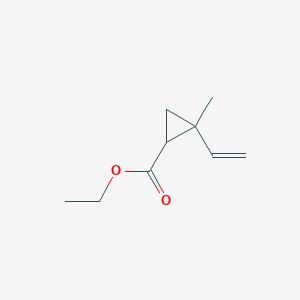

![3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14715041.png)

